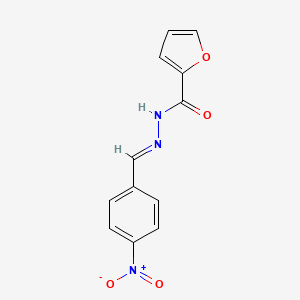

![molecular formula C18H16N4O2 B5502384 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline" is a compound involved in various chemical syntheses and studies due to its unique molecular structure and properties. It serves as a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been reported in various studies. For example, Sokol et al. (2003) synthesized complexes of this compound with transition metals like chromium(III), iron(III), and copper(II) (Sokol et al., 2003). Another approach involves the formation of triazolo isoquinolines from 2-alkynylbenzaldehydes through a domino reaction under metal-free conditions (Arigela et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of compounds similar to 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline have been determined in various studies. For example, the study by Kant et al. (2014) used single-crystal X-ray diffraction for structural analysis (Kant et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation and reactions with aldehydes, as shown in the research by Prauda and Reiter (2003) (Prauda & Reiter, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, have been analyzed in several studies. Glushkov et al. (2008) described the preparation of triazolo[3,4-a]isoquinolinium salts and their physical properties (Glushkov et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often studied in the context of their synthesis and potential applications. The research by Boyd et al. (1978) explored ene-type reactions involving transfer of acyl groups, highlighting the reactivity of these compounds (Boyd et al., 1978).

Applications De Recherche Scientifique

Synthesis Techniques

The compound has been involved in various synthesis techniques. Arigela et al. (2013) describe syntheses of triazolo isoquinolines from 2-alkynylbenzaldehydes using a metal-free process, highlighting the versatility of these compounds in organic chemistry (Arigela, Samala, Mahar, Shukla, & Kundu, 2013). Additionally, Sokol et al. (2003) synthesized various complexes of transition metals using a similar compound, revealing its utility in creating metal complexes (Sokol, Davydov, Pervushina, Merkur’eva, Sergienko, & Shklyaev, 2003).

Antimicrobial Studies

Mukhtar et al. (2022) conducted studies on new chalcones incorporating the isoquinoline moiety, showing the potential of these compounds in antimicrobial applications (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022). Their findings indicate the broader implications of isoquinoline derivatives in the field of medicinal chemistry.

Catalytic and Organic Reactions

The utility of the compound extends to catalytic and other organic reactions. Fossey and Richards (2004) demonstrated the synthesis of NCN pincer complexes, which have significant applications in catalysis (Fossey & Richards, 2004). Moreover, Glushkov et al. (2008) explored the synthesis of triazolo[3,4-a]isoquinolinium salts, underlining the compound's role in the development of N-heterocyclic carbenes (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Pharmaceutical Applications

The compound has also been investigated for potential pharmaceutical applications. For instance, Sartori, Consonni, and Omodei-sale (1981) synthesized 14 C-labelled triazolo isoquinoline compounds, highlighting their use as antifertility agents (Sartori, Consonni, & Omodei-sale, 1981).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5,5-dimethyl-3-(2-nitrophenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-18(2)11-12-7-3-4-8-13(12)16-19-20-17(21(16)18)14-9-5-6-10-15(14)22(23)24/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRKHATYXVKTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)